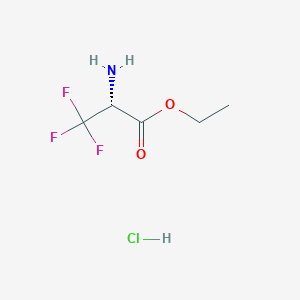amine hydrochloride CAS No. 1240581-95-6](/img/structure/B6344153.png)
[(3-Phenoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenoxyphenyl)methyl)(prop-2-en-1-yl)amine hydrochloride, commonly referred to as 3-Phenoxybenzylamine hydrochloride, is a synthetic compound used in the laboratory for a variety of purposes. It is a white, crystalline solid with a molecular weight of 239.71 g/mol and an empirical formula of C11H14ClNO. It is a widely used reagent in organic synthesis and has been studied extensively in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Treatment
Propargylamine derivatives, such as selegiline and rasagiline , are used in the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds act as monoamine oxidase inhibitors, with MAO-B inhibition being particularly relevant for neurodegenerative conditions .
Anti-Apoptotic Applications
Selegiline has been found to have an antiapoptotic function, which is beneficial for both symptomatic and neuroprotective treatments . This function helps in reducing cell death, which is a significant factor in the progression of neurodegenerative diseases.
Diabetes Management
Pargyline, another propargylamine derivative, is used for treating type 1 diabetes due to its MAO-B inhibitor properties . It helps in managing the cardiovascular complications associated with diabetes.
Cancer Therapy
Pargyline has shown potential in cancer treatment by inhibiting lysine-specific demethylase-1 (LSD-1) when used alongside chemotherapeutic agents, leading to induced senescence and growth inhibition of cancer cells . Additionally, it has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments .
Anti-Diabetic Activity
Chalcone derivatives have been investigated for their potential as anti-diabetic compounds. Molecular docking results suggest that these compounds might exhibit inhibitory activity against certain enzymes, indicating potential anti-diabetic properties .
Chemotherapeutic Agent Development
Recent studies have synthesized chalcone derivatives with potential as chemotherapeutic agents. These compounds have shown effectiveness in vivo as anti-tumor promoting, cell proliferating inhibitors, and chemo-preventing agents .
Synthesis of Propargylamines
Propargylamines are synthesized through solvent-free conditions, which is a green approach in chemical synthesis. This method is relevant for the production of pharmaceuticals and biological compounds .
Anti-Alzheimer’s Disease Activities
Rasagiline hybrid molecules are found to have activities against Alzheimer’s disease, highlighting the versatility of propargylamine derivatives in treating various aspects of neurodegenerative disorders .
Eigenschaften
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-11-17-13-14-7-6-10-16(12-14)18-15-8-4-3-5-9-15;/h2-10,12,17H,1,11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJUTYOOWSMPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Phenoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B6344071.png)
![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)


![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)


![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)